BenchChemオンラインストアへようこそ!

9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Medicinal Chemistry Scaffold Design Conformational Analysis

9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 61316-48-1) is a fully saturated, hydroxylated bicyclic heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one class. This class is a recognized pharmacophore for diverse biological activities, including kinase inhibition and antiplatelet effects.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 61316-48-1
Cat. No. B15214007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one
CAS61316-48-1
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1CC(=O)N2CCCC(C2N1)O
InChIInChI=1S/C9H16N2O2/c1-6-5-8(13)11-4-2-3-7(12)9(11)10-6/h6-7,9-10,12H,2-5H2,1H3
InChIKeyDXFIFVPLMWBRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 61316-48-1) – Sourcing & Differentiation


9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 61316-48-1) is a fully saturated, hydroxylated bicyclic heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one class. This class is a recognized pharmacophore for diverse biological activities, including kinase inhibition and antiplatelet effects [1]. The specific 'octahydro' (fully saturated) and '9-hydroxy' features distinguish it from the more common aromatic or unsaturated analogs often explored in medicinal chemistry [2].

Why Generic Pyrido[1,2-a]pyrimidin-4-ones Cannot Substitute CAS 61316-48-1


The substitution of this specific octahydro compound with a generic pyrido[1,2-a]pyrimidin-4-one is highly inadvisable due to profound structural and physicochemical differences. The target compound's fully saturated ring system deviates from the planar, aromatic core of common analogs, fundamentally altering its conformation, hydrogen-bonding network (introducing a hydrogen-bond donor at the 9-hydroxy position), and likely its metabolic fate. The Janssen patent family explicitly demonstrates that the 9-hydroxy substitution pattern on this scaffold is critical for generating ether derivatives with specific neurotransmitter antagonist activities [1], a pharmacological profile not achievable with unsubstituted or non-hydroxylated analogs.

Quantitative Differentiation Evidence for CAS 61316-48-1: A Gap Analysis


Structural Uniqueness: Saturated vs. Aromatic Scaffold

The target compound is a saturated octahydro derivative, whereas nearly all biologically characterized members of this class, such as the antiplatelet agent 2-(1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one [1], possess an aromatic 4H-pyrido[1,2-a]pyrimidin-4-one core. This saturation alters the scaffold's topology from planar to a three-dimensional, chair-like conformation. While no direct quantitative comparison of target binding is available, this is a class-level inference: saturated analogs are known to exhibit distinct target selectivity and pharmacokinetic profiles compared to their planar, aromatic counterparts.

Medicinal Chemistry Scaffold Design Conformational Analysis

Synthetic Utility: 9-Hydroxy as a Functional Handle for Etherification

The presence of the secondary alcohol at the 9-position is a critical structural handle for derivatization, a feature absent in non-hydroxylated analogs like octahydro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 114749-66-5) . The Janssen patent (JP-3553951-B2) explicitly uses a 9-hydroxy-pyrido[1,2-a]pyrimidin-4-one core as the key intermediate to synthesize a library of potent neurotransmitter antagonists via etherification [1]. A direct comparator without the 9-hydroxy group would be chemically inert to this crucial derivatization step.

Process Chemistry Late-Stage Functionalization Intermediate

Defined Application Scenarios for 9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one


Synthesis of Janssen-Patented Neurotransmitter Antagonist Ether Series

This compound is the optimal starting material for constructing the specific 9-ether derivatives claimed in patent JP-3553951-B2 [1]. As established in Section 3, its 9-hydroxy group is essential for the key etherification step that generates the active antagonists. Using a non-hydroxylated analog would entirely block this synthetic route, preventing access to the target pharmacophore.

Exploration of Novel Chemical Space in Kinase and Phosphodiesterase Inhibition

The saturated, three-dimensional core of this compound offers a distinct topological profile compared to the flat, aromatic scaffolds that dominate pyrido[1,2-a]pyrimidin-4-one literature [2]. This makes it a high-value starting point for fragment-based drug design (FBDD) or scaffold-hopping campaigns aiming to identify inhibitors with improved selectivity for targets like SHP2 or cAMP phosphodiesterase, where planar structures have historically faced challenges.

Quote Request

Request a Quote for 9-Hydroxy-2-methyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.